4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride
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Overview
Description
4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a synthetic organic compound characterized by the presence of a thiomorpholine ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride typically involves the following steps:
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Formation of the Thiomorpholine Ring: : The thiomorpholine ring can be synthesized through the reaction of a suitable dihaloalkane with a thiol and an amine under basic conditions. For example, 1,4-dichlorobutane can react with thiourea to form the thiomorpholine ring.
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Introduction of the Aminopropyl Group: : The aminopropyl group can be introduced via nucleophilic substitution. This involves reacting the thiomorpholine ring with 3-bromopropylamine in the presence of a base such as sodium hydride.
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Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states of sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives with reduced sulfur.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its aminopropyl group can be modified to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both sulfur and nitrogen atoms in the molecule can enhance its ability to interact with biological macromolecules, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride depends on its specific application. In a biological context, the aminopropyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The thiomorpholine ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride: Similar in structure but with a thiazole ring instead of a thiomorpholine ring.
N-(3-aminopropyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.
Bis(3-aminopropyl)amine: Lacks the thiomorpholine ring but contains two aminopropyl groups.
Uniqueness
4-(3-aminopropyl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to similar compounds. The combination of sulfur and nitrogen atoms in the ring structure allows for versatile chemical reactivity and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2648948-17-6 |
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Molecular Formula |
C7H18Cl2N2O2S |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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